Pindolol-d7
Overview
Description
Pindolol-d7: is a deuterated form of pindolol, a non-selective beta-adrenergic receptor antagonist. The deuterium atoms replace the hydrogen atoms in the molecule, which can be useful in various scientific studies, particularly in pharmacokinetics and metabolic studies. Pindolol itself is used primarily in the treatment of hypertension and angina pectoris.
Scientific Research Applications
Chemistry: Pindolol-d7 is used in chemical research to study reaction mechanisms and kinetics. The presence of deuterium atoms can provide insights into the pathways and intermediates involved in chemical reactions.
Biology: In biological research, this compound is used to investigate metabolic pathways and enzyme interactions. The deuterium atoms can help trace the metabolic fate of the compound in biological systems.
Medicine: this compound is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of pindolol. It helps in determining the bioavailability and half-life of the drug in the body.
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drug formulations. It serves as a reference standard in quality control and analytical testing.
Mechanism of Action
Target of Action
Pindolol-d7, a deuterium labeled form of Pindolol , primarily targets beta-adrenergic receptors . These receptors are found in various tissues throughout the body but are particularly concentrated in the heart and blood vessels. Pindolol is a non-selective beta blocker , meaning it blocks both beta-1 and beta-2 adrenergic receptors . It also functions as a weak partial antagonist of the serotonin 5-HT1A receptor .
Mode of Action
Pindolol’s interaction with its targets results in several physiological changes. By blocking beta-1 adrenergic receptors in the heart, it leads to a decrease in heart rate and blood pressure . Additionally, by blocking beta-1 receptors in the juxtaglomerular apparatus (a part of the kidney), Pindolol inhibits the release of renin, which in turn inhibits the release of angiotensin II and aldosterone . As a weak partial antagonist of the serotonin 5-HT1A receptor, Pindolol preferentially blocks inhibitory 5-HT1A autoreceptors .
Biochemical Pathways
The inhibition of renin release by Pindolol affects the renin-angiotensin-aldosterone system (RAAS) , a major biochemical pathway involved in blood pressure regulation . Reduced levels of angiotensin II lead to a decrease in vasoconstriction and aldosterone secretion, resulting in lower blood pressure . The blocking of 5-HT1A receptors can affect serotonin signaling, which is involved in mood regulation .
Pharmacokinetics
Pindolol is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations reached within 1-2 hours . Its bioavailability ranges from 50% to 95% . The drug is metabolized in the liver and has an elimination half-life of 3-4 hours . It is excreted through the kidneys .
Result of Action
The primary result of Pindolol’s action is a significant reduction in blood pressure and heart rate . This makes it effective in the management of hypertension . Additionally, due to its interaction with serotonin receptors, Pindolol has been researched as an add-on therapy to various antidepressants in the treatment of depression .
Action Environment
The action, efficacy, and stability of Pindolol can be influenced by various environmental factors. For instance, the presence of other drugs can impact its effectiveness through drug-drug interactions. Furthermore, individual patient factors such as age, ethnicity, comorbidities, and cardiovascular risk can influence the drug’s action . It’s also worth noting that abrupt withdrawal of Pindolol may lead to an exacerbation of symptoms of hyperthyroidism, including thyroid storm .
Future Directions
Pindolol is commonly prescribed in the treatment of hypertension, angina pectoris, cardiac arrhythmias, and glaucoma . Future research may explore its potential applications in other areas of medicine, as well as the development of new synthesis methods and the study of its behavior in different environments .
Biochemical Analysis
Biochemical Properties
Pindolol-d7, like its parent compound Pindolol, interacts with beta-adrenergic receptors and 5-HT1A receptors . The nature of these interactions is antagonistic for the beta-adrenergic receptors and partially antagonistic for the 5-HT1A receptors .
Cellular Effects
The effects of this compound on cells are likely to be similar to those of Pindolol, given their structural similarity. As a beta-adrenergic receptor antagonist, this compound can influence cell function by inhibiting the action of catecholamines, which are involved in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to beta-adrenergic receptors and 5-HT1A receptors, inhibiting their activation . This can lead to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
A study on Pindolol found that an electrochemical sensor could detect Pindolol in a linear range between 0.1 µM–10.0 µM . This suggests that this compound may have similar stability and long-term effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pindolol-d7 involves the incorporation of deuterium atoms into the pindolol molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas or deuterated solvents. This process typically requires a catalyst like palladium on carbon and is conducted under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure efficient and consistent incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: Pindolol-d7, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Comparison with Similar Compounds
Propranolol: Another non-selective beta-adrenergic receptor antagonist used for similar indications.
Atenolol: A selective beta-1 adrenergic receptor antagonist with a different selectivity profile.
Metoprolol: Another selective beta-1 adrenergic receptor antagonist with similar therapeutic uses.
Uniqueness: Pindolol-d7 is unique due to the presence of deuterium atoms, which makes it particularly useful in scientific research. The deuterium labeling allows for detailed studies of pharmacokinetics and metabolic pathways, providing insights that are not possible with non-deuterated compounds.
Properties
IUPAC Name |
1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-(1H-indol-4-yloxy)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10(2)16-8-11(17)9-18-14-5-3-4-13-12(14)6-7-15-13/h3-7,10-11,15-17H,8-9H2,1-2H3/i1D3,2D3,10D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQKKSLKJUAGIC-SVMCCORHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=CN2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=C1C=CN2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676113 | |
Record name | 1-[(1H-Indol-4-yl)oxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185031-19-9 | |
Record name | 1-[(1H-Indol-4-yl)oxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.